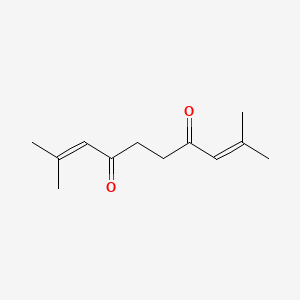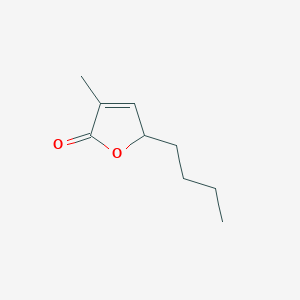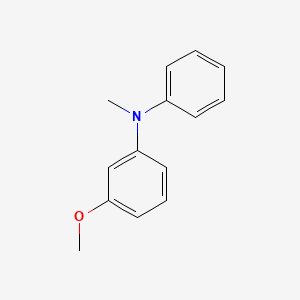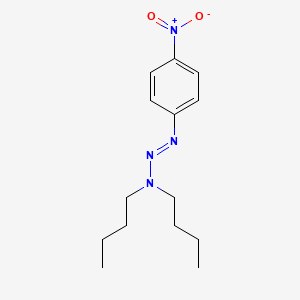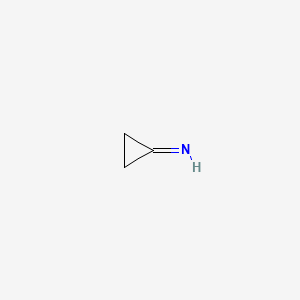
Cyclopropanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopropanimine is an organic compound with the molecular formula C₃H₅N. It is a member of the cyclopropane family, characterized by a three-membered ring structure with an imine group. This compound is known for its high ring strain due to the small ring size, which makes it a subject of interest in various chemical studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopropanimine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, cyclopropylamine can be synthesized from 1,3-propanediol by bromination, cyanation, cyclization, amidation, and Hoffmann rearrangement . Another method involves the use of primary haloalkanes with electron-withdrawing groups, which, when treated with a strong base, generate a carbanion that cyclizes to form the cyclopropane ring .
Industrial Production Methods: Industrial production of cyclopropylamine, a related compound, involves continuous processes that ensure high yield and efficiency. For instance, cyclopropyl formamide can be dissolved in water and reacted with sodium hypochlorite and sodium hydroxide in a tubular reactor, followed by rectification to isolate the product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopropanimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into cyclopropylamine.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with this compound under mild conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Cyclopropylamine.
Substitution: Various substituted cyclopropane derivatives.
Applications De Recherche Scientifique
Cyclopropanimine and its derivatives have significant applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of cyclopropanimine involves its interaction with molecular targets such as enzymes and receptors. For instance, as an LSD1 inhibitor, it affects the methylation status of histone proteins, leading to changes in gene expression . This interaction can modulate various biological pathways, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
Cyclopropylamine: Similar in structure but with an amine group instead of an imine group.
Cyclopropane: The parent hydrocarbon without any functional groups.
Cyclopropanone: Contains a carbonyl group instead of an imine.
Uniqueness: Cyclopropanimine is unique due to its imine group, which imparts distinct reactivity compared to its analogs. This functional group allows it to participate in specific reactions, such as nucleophilic addition and imine-enamine tautomerism, which are not possible with cyclopropylamine or cyclopropane.
Propriétés
Numéro CAS |
54376-32-8 |
|---|---|
Formule moléculaire |
C3H5N |
Poids moléculaire |
55.08 g/mol |
Nom IUPAC |
cyclopropanimine |
InChI |
InChI=1S/C3H5N/c4-3-1-2-3/h4H,1-2H2 |
Clé InChI |
QAVILNTZAVXKDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC1=N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


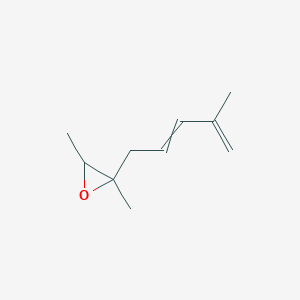
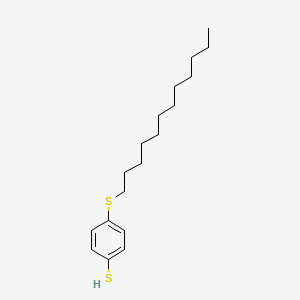
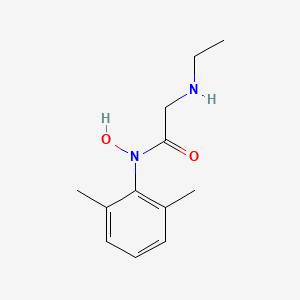
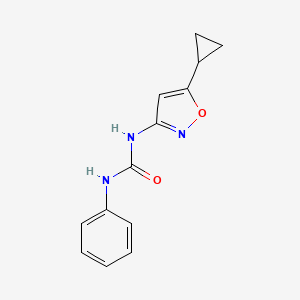
![1-Ethyl-4-(4-methylphenyl)-3-phenyl-1,4-dihydroindeno[1,2-c]pyrazol-4-ol](/img/structure/B14640220.png)
